N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide

Description

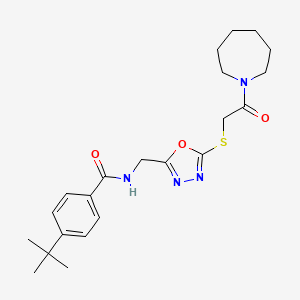

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked azepane (7-membered ring) moiety and a 4-(tert-butyl)benzamide group. The 1,3,4-oxadiazole ring confers rigidity and electron-withdrawing properties, which enhance binding affinity to biological targets like enzymes or receptors .

Properties

IUPAC Name |

N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-22(2,3)17-10-8-16(9-11-17)20(28)23-14-18-24-25-21(29-18)30-15-19(27)26-12-6-4-5-7-13-26/h8-11H,4-7,12-15H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBLEIFCQGPFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure integrates several pharmacophores, including:

- Azepane ring : A seven-membered heterocyclic compound contributing unique steric and electronic properties.

- Thiadiazole moiety : Known for its reactivity and potential in medicinal applications.

- Benzamide group : Often associated with various biological activities.

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the azepan ring, thiadiazole synthesis, and subsequent coupling reactions to form the final product. The specific conditions for synthesis can significantly affect yield and purity.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute Developmental Therapeutics Program. Results suggest effective inhibition of cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens. The presence of the thiadiazole ring in this compound suggests potential antimicrobial activity, although specific studies on this compound are still limited .

Neuroprotective Effects

Research indicates that compounds featuring oxadiazole scaffolds may exhibit neuroprotective effects. In vitro studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for neuroprotection and cognitive function. The mechanism of action is believed to involve modulation of neurotransmitter levels in the brain .

Case Studies

Several studies have focused on related compounds with similar structural features:

- In vitro studies : Compounds derived from oxadiazole and thiadiazole have shown varying degrees of AChE inhibition, with some exhibiting IC50 values below 1 µM, indicating potent activity against cholinesterase enzymes .

- Animal models : Behavioral assessments in rat models treated with related compounds demonstrated improvements in cognitive functions measured through tasks such as the Morris water maze test .

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole cores exhibit notable antimicrobial activities. The structural features of N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide suggest potential efficacy against various bacterial strains. The dual antimicrobial and anticancer activity of similar oxadiazole derivatives has been a focus of recent studies, highlighting their ability to inhibit key enzymes involved in DNA synthesis .

Anticancer Activity

The compound's ability to inhibit thymidylate synthase—a critical enzyme for DNA synthesis—positions it as a potential anticancer agent. Studies have shown that derivatives of the oxadiazole structure can act as potent inhibitors against cancer cell lines, with IC50 values indicating strong activity . For instance, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:

- Formation of the Oxadiazole Ring : Utilizing appropriate precursors to create the oxadiazole structure through cyclization reactions.

- Introduction of the Azepane Moiety : This can be achieved via nucleophilic substitution reactions where azepane derivatives are reacted with activated oxadiazole intermediates.

- Final Amide Formation : The final step involves coupling the benzamide group with the previously synthesized intermediates.

This multi-step approach highlights the complexity involved in constructing such multifunctional compounds .

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms underlying the activities of N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)-4-(tert-butyl)benzamide. Research could focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : Exploring how the compound interacts at the molecular level with target proteins involved in cancer progression or microbial resistance.

- Structure–Activity Relationship (SAR) Analysis: To optimize its pharmacological properties by modifying structural components.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

1,3,4-Oxadiazole Derivatives

Compound from : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Key Differences : Replaces the azepane-thioether group with a thiazol-2-amine. The phenyl substituent (vs. tert-butyl) reduces steric bulk but maintains aromatic interactions.

- Activity : Demonstrated moderate antimicrobial activity in vitro, suggesting the oxadiazole core is critical for bioactivity .

- Compound from : 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Key Differences: Uses a 1,3,5-oxadiazole isomer and a thiazolidinone-spiro system. The spiro structure enhances rigidity but may limit solubility.

1,3,4-Thiadiazole Derivatives

- Piperidine (6-membered ring) vs. azepane alters steric and electronic profiles. Activity: Exhibited acetylcholinesterase inhibitory activity (IC50 values: 0.8–12.4 µM), suggesting sulfur enhances target engagement .

Compound from : N-(4-(2-(5-mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide

Substituent Analysis

Azepane vs. Piperidine/Phenyl Groups

- Piperidine () : Smaller 6-membered ring enhances structural rigidity, favoring interactions with compact active sites .

- Phenyl () : Aromatic rings enable π-π stacking but reduce solubility compared to aliphatic substituents .

tert-Butyl vs. Chloro/Methoxy Groups

- tert-Butyl (Target Compound) : High lipophilicity (LogP ~4.2 predicted) enhances blood-brain barrier penetration.

- 4-Chloro () : Electron-withdrawing chloro group increases polarity (LogP ~2.8), reducing membrane permeability but improving aqueous solubility .

- Methoxy () : Balances lipophilicity and hydrogen-bonding capacity, often used in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.